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# Application Notes: Pursuit Plus as a Positive Control in Herbicide Screening

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Compound of Interest		
Compound Name:	Pursuit Plus	
Cat. No.:	B14296128	Get Quote

#### Introduction

**Pursuit Plus** EC is a commercial herbicide formulation containing two active ingredients with distinct modes of action: imazethapyr and pendimethalin.[1][2] Imazethapyr, a member of the imidazolinone chemical family, functions by inhibiting the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS).[3][4][5] This enzyme is critical for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—in plants.[3][4][6] Inhibition of this pathway ultimately disrupts protein synthesis and cell division, leading to plant death.[3][7] Pendimethalin, a dinitroaniline herbicide, acts by inhibiting cell division (mitosis) through the disruption of microtubule assembly.[8][9][10][11] It binds to tubulin, preventing the formation of the mitotic spindle necessary for chromosome segregation.[8][11]

The dual modes of action make **Pursuit Plus** a valuable positive control in herbicide screening programs. It can be utilized in screens designed to identify new herbicidal compounds targeting either the ALS enzyme pathway or microtubule assembly. These application notes provide detailed protocols for using **Pursuit Plus** as a positive control in both whole-plant and in vitro herbicide screening assays.

### **Data Presentation**

Table 1: Example Whole-Plant Herbicide Screening Data Using **Pursuit Plus** as a Positive Control



Treatment Group	Application Rate	Visual Injury (%) at 14 DAT*	Plant Dry Weight (% of Negative Control)
Negative Control	0	0	100
Pursuit Plus	2.5 pints/acre	95	8
Experimental Cmpd 1	100 g/ha	15	88
Experimental Cmpd 2	100 g/ha	85	15
Experimental Cmpd 3	100 g/ha	5	98

<sup>\*</sup>DAT: Days After Treatment

Table 2: Example In Vitro ALS Enzyme Inhibition Assay Data Using Imazethapyr as a Positive Control

Treatment Group	Concentration	ALS Enzyme Activity (% of Control)	IC50 Value
Negative Control	0	100	-
Imazethapyr	1 μΜ	15	0.2 μΜ
Imazethapyr	0.1 μΜ	60	
Imazethapyr	0.01 μΜ	92	
Experimental Cmpd A	10 μΜ	95	> 100 μM
Experimental Cmpd B	10 μΜ	25	5 μΜ

# **Experimental Protocols**

## Protocol 1: Whole-Plant Pre-Emergence Herbicide Screening Assay

## Methodological & Application





This protocol is designed to evaluate the pre-emergence herbicidal activity of test compounds against a sensitive weed species, using **Pursuit Plus** as a positive control.

### Materials:

- Seeds of a sensitive indicator species (e.g., annual ryegrass, Lolium rigidum, or velvetleaf, Abutilon theophrasti)
- Pots or trays filled with a standard potting mix
- Pursuit Plus EC Herbicide
- Experimental herbicide candidates
- Spray chamber calibrated for uniform application
- · Controlled environment growth chamber or greenhouse
- Deionized water
- Non-ionic surfactant

### Procedure:

- Seed Planting: Fill pots or trays with potting mix and plant the seeds of the indicator species at a uniform depth.
- Treatment Preparation:
  - Negative Control: Prepare a solution of deionized water and any solvent/surfactant used for the experimental compounds.
  - Positive Control: Prepare a spray solution of **Pursuit Plus** at a rate equivalent to 2.5 pints per acre.[1] This can be calculated based on the spray volume and the area to be treated.
  - Experimental Compounds: Prepare solutions of the test compounds at the desired screening concentrations.



### Herbicide Application:

- Arrange the pots in the spray chamber.
- Apply the prepared solutions uniformly to the soil surface.

#### Incubation:

- Transfer the treated pots to a growth chamber or greenhouse with controlled temperature, light, and humidity suitable for the chosen indicator species.
- Water the pots as needed, taking care not to disturb the soil surface.

### Data Collection:

- Visually assess the percentage of weed emergence and any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) at 7, 14, and 21 days after treatment (DAT).
- At 21 DAT, harvest the above-ground plant material, dry it in an oven, and record the dry weight for each treatment.[12]

### Data Analysis:

- Calculate the percent inhibition of emergence and the percent reduction in dry weight relative to the negative control.
- Compare the efficacy of the experimental compounds to that of the Pursuit Plus positive control.

# Protocol 2: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a method to determine the direct inhibitory effect of test compounds on the ALS enzyme, using the active ingredient of Pursuit, imazethapyr, as a positive control.

### Materials:

Fresh, young plant tissue from a sensitive species (e.g., corn shoots)



- Ice-cold enzyme extraction buffer
- Assay buffer
- Substrate solution (pyruvate)
- Imazethapyr
- Experimental compounds
- 3 M Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Creatine solution
- α-Naphthol solution
- Microplate reader
- Centrifuge and homogenizer

### Procedure:

- Enzyme Extraction:
  - Homogenize fresh plant tissue in ice-cold extraction buffer.
  - Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.
  - Collect the supernatant containing the crude ALS enzyme extract.[12]
- Assay Reaction:
  - In a microplate, combine the assay buffer, substrate solution, and either the enzyme extract (control), imazethapyr solution (positive control), or the experimental compound solution.
  - Incubate the microplate at a suitable temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).



### · Colorimetric Detection:

- Stop the enzymatic reaction by adding 3 M H<sub>2</sub>SO<sub>4</sub>.
- $\circ$  Add creatine solution followed by  $\alpha$ -naphthol solution to develop a colored product (acetoin).
- Incubate at a higher temperature (e.g., 60°C) to accelerate color development.

### • Data Measurement:

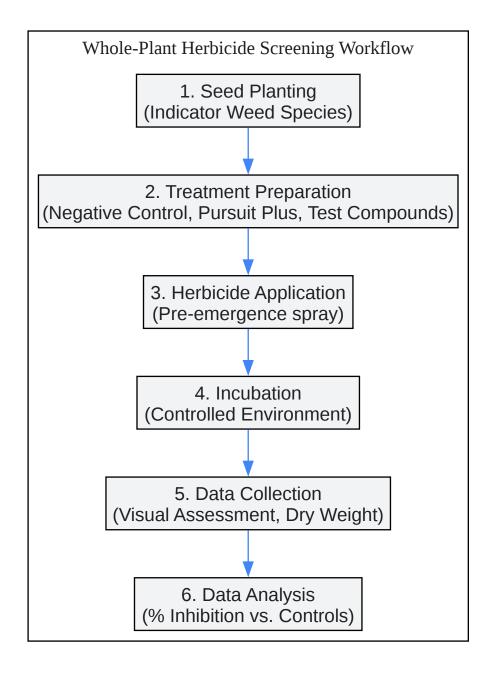
 Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

### Data Analysis:

- Calculate the percentage of ALS inhibition for each compound concentration relative to the control.
- Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of ALS activity).
  [12]

## **Visualizations**

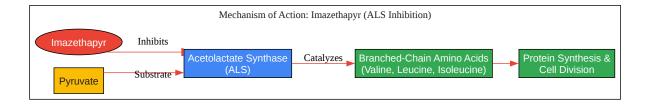




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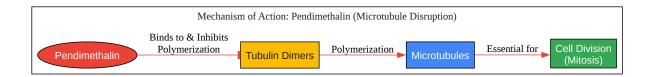
Caption: Workflow for whole-plant herbicide screening.





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Caption: Imazethapyr's inhibition of the ALS enzyme.



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Caption: Pendimethalin's disruption of microtubule formation.

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